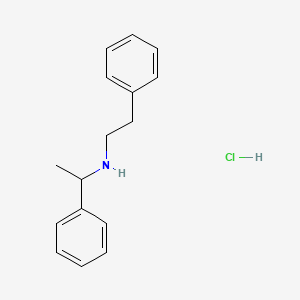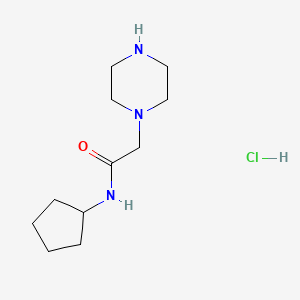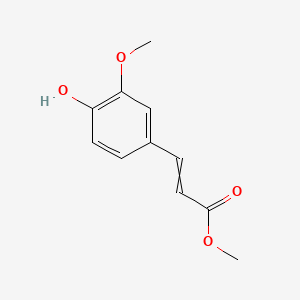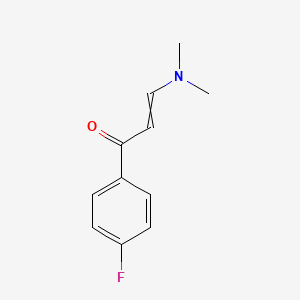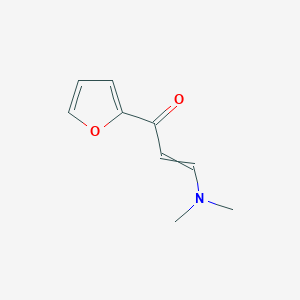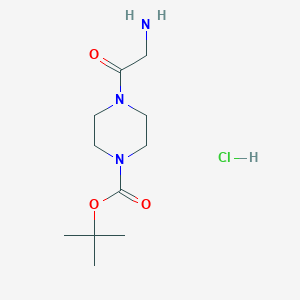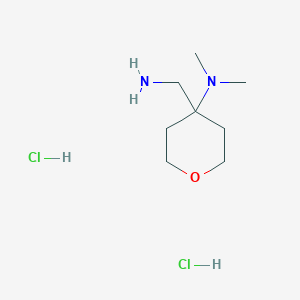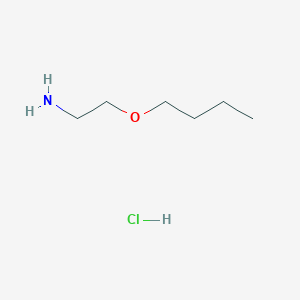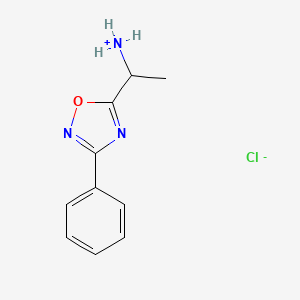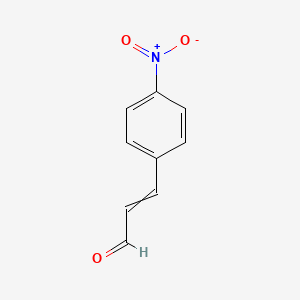
2-Propenal, 3-(4-nitrophenyl)-
Descripción general
Descripción
2-Propenal, 3-(4-nitrophenyl)- is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenal, 3-(4-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenal, 3-(4-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-Propenal, 3-(4-nitrophenyl)- involves the conversion of 4-nitrobenzaldehyde to 4-nitrocinnamic acid, followed by decarboxylation to yield 2-Propenal, 3-(4-nitrophenyl)-.
Starting Materials
4-nitrobenzaldehyde, malonic acid, acetic anhydride, sodium acetate, sulfuric acid, sodium nitrite, sodium hydroxide, hydrochloric acid, sodium carbonate, potassium permanganate, ethanol
Reaction
Step 1: Conversion of 4-nitrobenzaldehyde to 4-nitrophenylacetic acid, a. Dissolve 4-nitrobenzaldehyde in acetic anhydride and add a catalytic amount of sulfuric acid., b. Heat the mixture to reflux for 2 hours., c. Cool the mixture and add water to precipitate the product., d. Filter the product and wash with water to obtain 4-nitrophenylacetic acid., Step 2: Conversion of 4-nitrophenylacetic acid to 4-nitrocinnamic acid, a. Dissolve 4-nitrophenylacetic acid and malonic acid in ethanol., b. Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for 4 hours., c. Cool the mixture and add sodium carbonate to neutralize the acid., d. Filter the product and wash with water to obtain 4-nitrocinnamic acid., Step 3: Decarboxylation of 4-nitrocinnamic acid to yield 2-Propenal, 3-(4-nitrophenyl)-, a. Dissolve 4-nitrocinnamic acid in ethanol and add a catalytic amount of potassium permanganate., b. Heat the mixture to reflux for 2 hours., c. Cool the mixture and add sodium hydroxide to neutralize the acid., d. Filter the product and wash with water to obtain 2-Propenal, 3-(4-nitrophenyl)-.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGQVMMYDWQDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061932 | |
| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenal, 3-(4-nitrophenyl)- | |
CAS RN |
1734-79-8 | |
| Record name | 4-Nitrocinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1734-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenal, 3-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



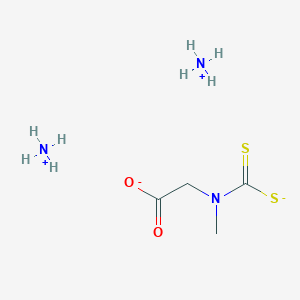
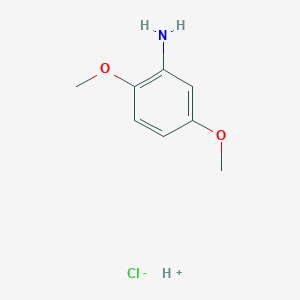
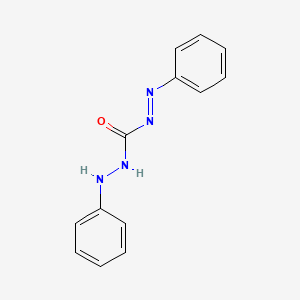
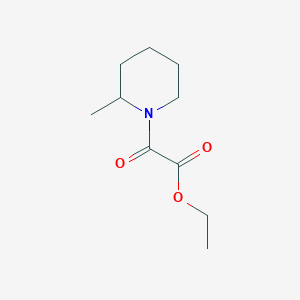
![N-[(3-Chlorophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B7855439.png)
